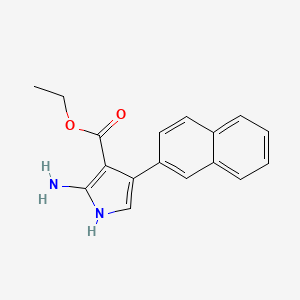

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate is a compound that has not been directly studied in the provided papers. However, related compounds with naphthalene moieties and similar structural features have been synthesized and evaluated for various applications, including as labeling agents in chromatography, receptor antagonists in pharmacology, and for their antitumor and antimicrobial activities .

Synthesis Analysis

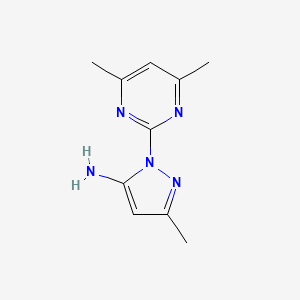

The synthesis of related naphthalene-containing compounds typically involves multi-step reactions, starting from basic naphthalene derivatives. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate is synthesized from 2,3-naphthalenedicarboxylic anhydride in two steps . Similarly, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists involves the attachment of a naphthalene moiety to a pyrazole core . The synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate also demonstrates the complexity of reactions involving naphthalene derivatives, including condensation and cyclization steps .

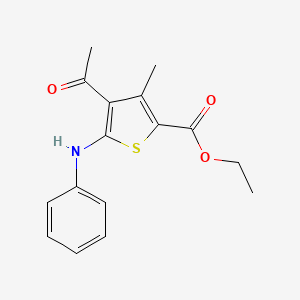

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate has been determined using various techniques, including X-ray crystallography. For example, the crystal structure of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide was elucidated, revealing that two molecules form a dimer through hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of naphthalene-containing compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the derivatization of carboxylic acids using 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate for chromatographic detection is an example of a specific chemical reaction involving a naphthalene derivative . Additionally, the coupling reactions described in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles from ethyl 3-amino-5-phenylpyrazole-4-carboxylate demonstrate the reactivity of these compounds .

Physical and Chemical Properties Analysis

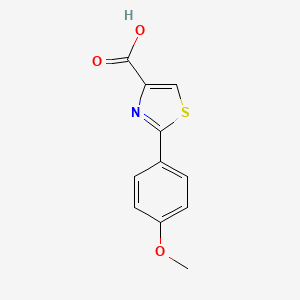

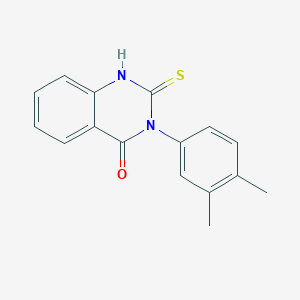

The physical and chemical properties of naphthalene derivatives are characterized by their spectroscopic data and biological activity profiles. For example, novel thiazolo[3,2-a]pyrimidine derivatives exhibited distinct antibacterial and antifungal activities, which were determined through in vitro assays . Similarly, the antimicrobial activity of novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and indazol-3-ols was evaluated against various bacterial and fungal strains .

Aplicaciones Científicas De Investigación

Anticancer Activity:

- Results: Some derivatives have shown promising results, exhibiting cytotoxicity towards various cancer cell lines .

Antimicrobial Activity:

Anti-inflammatory Activity:

Antioxidant Activity:

Antiviral Activity:

CNS Activity:

Anticonvulsant Activity:

Antidiabetic Activity:

Antihypertensive Activity:

Antileishmanial Activity:

Anti-HIV Activity:

Antitubercular Activity:

Enzyme Inhibition:

- Results: Some derivatives have shown potential as enzyme inhibitors, affecting the activity of target enzymes .

Neuroprotective Agent:

Analgesic Activity:

Anti-Asthmatic Activity:

Gastroprotective Effects:

Antimalarial Activity:

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-14(10-19-16(15)18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,19H,2,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECMUZLIYVINON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377075 |

Source

|

| Record name | Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate | |

CAS RN |

338400-98-9 |

Source

|

| Record name | Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)

![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)